molecular formula C16H38N2O3+2 B155451 Tetrabutylammonium nitrate CAS No. 1941-27-1

Tetrabutylammonium nitrate

Cat. No.: B155451
CAS No.: 1941-27-1
M. Wt: 304.47 g/mol
InChI Key: QHOKENWFMZXSEU-UHFFFAOYSA-N
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Description

Tetrabutylammonium nitrate is an organic compound with the molecular formula C16H36N2O3. It is a quaternary ammonium salt composed of a tetrabutylammonium cation and a nitrate anion. This compound is known for its use in various chemical reactions and applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium nitrate is typically synthesized from tetrabutylammonium bromide. The process involves passing tetrabutylammonium bromide through an Amberlite anionic exchange resin with potassium nitrate. The resulting filtrate is evaporated to dryness and recrystallized from benzene to yield pure this compound as a white crystalline solid .

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods are less commonly detailed in literature. the principles remain similar, involving ion exchange and recrystallization techniques to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Often involves oxidizing agents like tert-butyl hydroperoxide.

    Substitution: Typically requires solvents like acetonitrile and conditions that favor nucleophilic attack.

    Nitration: Utilizes conditions that stabilize the nitronium ion, such as acidic environments.

Major Products:

Scientific Research Applications

Tetrabutylammonium nitrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tetrabutylammonium fluoride
  • Tetrabutylammonium bromide
  • Tetrabutylammonium hydroxide
  • Tetrabutylammonium iodide
  • Tetrabutylammonium hexafluorophosphate

Comparison: Tetrabutylammonium nitrate is unique due to its nitrate anion, which imparts specific reactivity, particularly in nitration and oxidation reactions. Compared to its halide counterparts (fluoride, bromide, iodide), it is less commonly used as a phase transfer catalyst but more valuable in reactions requiring nitrate ions. Its hydroxide and hexafluorophosphate analogs are more commonly used in nonaqueous electrochemistry and acid-base reactions .

Properties

IUPAC Name

tetrabutylazanium;nitrate
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InChI

InChI=1S/C16H36N.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QHOKENWFMZXSEU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-]
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Molecular Formula

C16H36N2O3
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Related CAS

10549-76-5 (Parent)
Record name 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1)
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DSSTOX Substance ID

DTXSID8062076
Record name Tetrabutylammonium nitrate
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Molecular Weight

304.47 g/mol
Source PubChem
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Physical Description

White hygroscopic crystals with a weak odor; [Alfa Aesar MSDS]
Record name Tetrabutylammonium nitrate
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CAS No.

1941-27-1
Record name Tetrabutylammonium nitrate
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Record name 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1)
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Record name Tetrabutylammonium nitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetrabutylammonium nitrate?

A1: this compound is represented by the molecular formula (C4H9)4NNO3 and has a molecular weight of 301.47 g/mol.

Q2: How does this compound interact with metal ions like Cerium(IV)?

A2: this compound (TBAN) can act as a phase-transfer catalyst and extract metal ions like Cerium(IV) into organic solvents. This interaction involves the formation of a complex between TBAN and the metal ion, for example, (Bu4N)2Ce(NO3)6 in the case of Cerium(IV). [] This complex, often carrying a net neutral charge, is then more readily extracted into the organic phase. []

Q3: How does the structure of this compound influence its ability to extract anions into organic solvents?

A3: The bulky, hydrophobic tetrabutylammonium cation pairs with anions, forming species that are more soluble in organic solvents. This property is particularly valuable in extraction processes and phase-transfer catalysis. [, ] The specific anion distribution at the surface varies depending on the anion's identity, influencing the extraction efficiency. []

Q4: Does this compound hydrate in organic solvents, and if so, how?

A4: Yes, studies show that this compound can co-extract water into organic solvents. For instance, approximately 1/3 mole of water is co-extracted per mole of tetrabutylammonium perchlorate in various solvents. [] This hydration is attributed to the interaction of water molecules with the nitrate anion.

Q5: How does the presence of this compound impact the extraction of plutonium?

A5: Research indicates that the extraction of plutonium into organic solvents is significantly affected by the concentration of this compound and the properties of both the complexing agent and the organic diluent used. []

Q6: Can this compound be used to synthesize nitrate esters? If so, how does this process work?

A6: Yes, this compound can be utilized as a phase-transfer catalyst in the synthesis of nitrate esters. [] One method involves reacting an alkyl toluenesulfonate with sodium nitrate in the presence of a catalytic amount of this compound. [] The reaction is typically carried out in a biphasic system, with benzene and water as solvents, at elevated temperatures in a sealed tube. []

Q7: What role does this compound play in the formation of self-assembled nanoparticle films?

A7: this compound acts as a "promoter" in the self-assembly of silver nanoparticles at the interface between water and organic solvents like dichloromethane. [] This interaction leads to the formation of densely packed, reflective films with strong surface-enhanced Raman scattering (SERS) properties, beneficial for analytical applications. [, , ]

Q8: Can you explain the use of this compound in the context of liquid thermoelectrics?

A8: this compound dissolved in solvents like octanol forms nonaqueous electrolytes with remarkable thermoelectric properties. [, ] These electrolytes exhibit large Seebeck coefficients, making them promising for thermoelectric devices that can convert temperature differences into electrical energy. [, ]

Q9: How is this compound used in the spectrophotometric determination of cationic surfactants?

A9: this compound can be extracted into chloroform as ion pairs with cationic surfactants and Methyl Orange. This property is exploited for the spectrophotometric determination of cationic surfactants, allowing for their quantification in various samples. []

Q10: What is the significance of this compound in the study of ionic liquids and their applications?

A10: this compound serves as a model compound for studying the behavior of ionic liquids, particularly in the context of metal ion solvation and extraction. [, ] Its interactions with metal ions like uranyl(VI) in ionic liquids provide insights into the coordination chemistry and speciation of these metal complexes in such unique solvent environments. [, ]

Q11: Have there been computational studies on this compound, and if so, what insights have they provided?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to study the interactions of this compound with metal complexes, specifically Zn(II) complexes with diazacrown ligands. [] These calculations provided insights into the binding energies and geometries of the resulting complexes, correlating well with experimental X-ray diffraction data. []

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